![molecular formula C7H5NO3S B3056483 1,2,3-Benzoxathiazine, 2,2-dioxide CAS No. 71730-46-6](/img/structure/B3056483.png)
1,2,3-Benzoxathiazine, 2,2-dioxide
Overview
Description
1,2,3-Benzoxathiazine, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .
Synthesis Analysis
The synthesis of 1,2,3-Benzoxathiazine, 2,2-dioxide involves a reaction of corresponding 2-hydroxybenzaldehydes with sulfamoyl chloride . The 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides are prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .Molecular Structure Analysis
The molecular formula of 1,2,3-Benzoxathiazine, 2,2-dioxide is C7H5NO3S . Its molecular weight is 183.19 g/mol . The InChIKey of the compound is FURVSEVWPXHUEK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-Benzoxathiazine, 2,2-dioxide are primarily related to its synthesis. As mentioned earlier, it is synthesized from 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.1 Ų and a heavy atom count of 12 . It has a complexity of 290 and does not have any rotatable bonds .Scientific Research Applications
- Application : 1,2,3-Benzoxathiazine-2,2-dioxides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, they target both cytosolic hCA I and II and tumor-associated transmembrane hCA IX and XII .
- Application : 1,2,3-Benzoxathiazine-2,2-dioxides exhibit antioxidant activity, making them potential candidates for combating oxidative damage .
- Application : Studies suggest that these compounds possess anti-inflammatory properties, which could be harnessed for therapeutic interventions .
- Application : Researchers have explored the cytotoxic effects of 1,2,3-benzoxathiazine-2,2-dioxides against cancer cells .
- Application : 1,2,3-Benzoxathiazine-2,2-dioxides can act as metal chelators, binding to metal ions and influencing their bioavailability .
Carbonic Anhydrase Inhibition
Antioxidant Properties
Anti-inflammatory Effects
Anticancer Potential
Metal Ion Chelation
Photophysical Properties
Mechanism of Action
Target of Action
The primary targets of 1,2,3-Benzoxathiazine, 2,2-dioxide are human carbonic anhydrases (hCA), specifically hCA IX and XII . These enzymes play a crucial role in maintaining pH homeostasis in the body, and their overexpression is often associated with cancerous conditions .
Mode of Action
1,2,3-Benzoxathiazine, 2,2-dioxide and its derivatives act as nanomolar inhibitors of hCA IX and XII . This means that they bind to these enzymes and inhibit their activity, thereby disrupting the pH regulation in cells. This disruption can lead to cell death, particularly in cancer cells that rely heavily on these enzymes for survival .
Biochemical Pathways
The inhibition of hCA IX and XII by 1,2,3-Benzoxathiazine, 2,2-dioxide affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are crucial for pH regulation in cells . By inhibiting these reactions, the compound disrupts the cellular environment, leading to potential cell death .
Pharmacokinetics
Its solubility in organic solvents such as ethanol and dimethyl sulfoxide suggests that it may have good bioavailability
Result of Action
The result of the action of 1,2,3-Benzoxathiazine, 2,2-dioxide is the inhibition of hCA IX and XII, leading to disruption of pH homeostasis in cells . This disruption can lead to cell death, particularly in cancer cells that rely heavily on these enzymes for survival .
Future Directions
The future directions for the study of 1,2,3-Benzoxathiazine, 2,2-dioxide are likely to focus on its potential as an inhibitor of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII . Some of the new derivatives exhibit promising selectivity towards CA IX/XII over hCA I .
properties
IUPAC Name |
1,2λ6,3-benzoxathiazine 2,2-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-12(10)8-5-6-3-1-2-4-7(6)11-12/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVSEVWPXHUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NS(=O)(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507709 | |
Record name | 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[e][1,2,3]oxathiazine 2,2-dioxide | |
CAS RN |
71730-46-6 | |
Record name | 2H-1,2lambda~6~,3-Benzoxathiazine-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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